N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine (hereafter referred to as Fmoc-Thr(TBDMS)-OH) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc group: A base-labile protecting group for the amino terminus, removable under mild basic conditions (e.g., piperidine).
- TBDMS group: A robust, acid-stable silyl ether protecting the β-hydroxyl group of threonine, resistant to trifluoroacetic acid (TFA) but cleavable via fluoride ions (e.g., TBAF) .
This dual protection enables orthogonal deprotection strategies, making it valuable in complex peptide assembly.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-16(31-32(5,6)25(2,3)4)22(23(27)28)26-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,16,21-22H,15H2,1-6H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMPINNWAPYALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(TBDMS)-OH typically involves the following steps:
Protection of the Hydroxyl Group: Threonine is first protected at the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Protection of the Amino Group: The amino group of the protected threonine is then protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate or diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Fmoc-Thr(TBDMS)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection Reactions: Large quantities of threonine are reacted with TBDMS-Cl and Fmoc-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Thr(TBDMS)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or a similar base, and removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) or acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TBAF for TBDMS removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products:
Deprotected Threonine: After removal of protecting groups.
Peptides: When coupled with other amino acids.
Scientific Research Applications
Peptide Synthesis
Fmoc-Thr-OtBu is predominantly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for the amino group of threonine, allowing for selective coupling reactions without interference from other functional groups. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group of threonine, enhancing the compound's stability during synthesis.
Key Advantages:
- Stability : The Fmoc and TBDMS groups provide stability under various reaction conditions.
- Selective Deprotection : The Fmoc group can be easily removed under mild basic conditions, facilitating the subsequent coupling steps.
Biological Applications
Research indicates that derivatives of threonine, including Fmoc-Thr-OtBu, exhibit various biological activities. These compounds are being explored for their potential therapeutic applications:
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess antimicrobial properties against various pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents.
Anticancer Potential
The incorporation of threonine derivatives into peptide sequences has been investigated for their role in cancer therapy. Certain peptides have shown promise in targeting cancer cells and inhibiting tumor growth.
Synthesis of Bioactive Peptides
A study demonstrated the successful synthesis of bioactive peptides using Fmoc-Thr-OtBu as a building block, which exhibited enhanced activity against specific cancer cell lines. The results indicated that the incorporation of threonine residues improved the peptides' binding affinity to target receptors.
Development of Antimicrobial Agents
Another research project focused on synthesizing a series of antimicrobial peptides incorporating Fmoc-Thr-OtBu. The synthesized peptides were tested against various bacterial strains, showing significant inhibitory effects, thus highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of Fmoc-Thr(TBDMS)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The TBDMS group protects the hydroxyl group, allowing selective deprotection and subsequent reactions at specific stages of synthesis.
Comparison with Similar Compounds
Structural Analogues with Different Side-Chain Protections
a. Fmoc-Thr(OtBu)-OH
- Protection : Tert-butyl (tBu) ether instead of TBDMS.
- Stability : The tBu group is less stable under acidic conditions compared to TBDMS, requiring milder TFA concentrations (e.g., 1–5% TFA) for cleavage.
- Application : Preferred in SPPS workflows where fluoride-based deprotection is incompatible .
b. Fmoc-Ser(TBDMS)-OH
- Amino Acid Backbone: Serine (shorter side chain: -CH2OH vs. threonine’s -CH(CH3)OH).
c. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine
- Protection : Allyl ether instead of TBDMS.
- Cleavage : Removed via palladium-catalyzed deallylation, orthogonal to both Fmoc and TBDMS groups. Useful in convergent peptide synthesis .
Analogues with Alternative Protecting Group Combinations
a. Ethyl N-Fmoc-O-tBu-L-seryl-N-acetoxyglycinate (1n’)
- Structure: Combines Fmoc (amino), tBu (hydroxyl), and acetoxy (carboxyl) protections.
- Utility : Demonstrates the versatility of orthogonal protections for multifunctional peptides, though tBu limits acid stability compared to TBDMS .
b. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine
- Modification : Methylation of tyrosine’s aromatic hydroxyl group instead of silylation.
- Stability : The methyl ether is stable under acidic and basic conditions, requiring harsher reagents (e.g., BBr3) for cleavage, unlike TBDMS .
Stability and Reactivity Data
Table 1: Comparative Properties of Protected Threonine Derivatives
Key Findings :
Biological Activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-threonine, commonly referred to as Fmoc-Thr(t-Bu) or Fmoc-O-(tert-butyldimethylsilyl)-L-threonine, is a synthetic amino acid derivative widely used in peptide synthesis and drug development. This compound exhibits notable biological activities, particularly in the context of protein interactions and enzymatic inhibition. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 453.65 g/mol. It contains a fluorenylmethoxycarbonyl (Fmoc) protective group, which is essential for its use in solid-phase peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.65 g/mol |
| CAS Number | 71989-14-5 |
| SMILES | CC(C)(C)OC(=O)N1CCN(C@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24 |
Fmoc-Thr(t-Bu) is known to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. Its ability to inhibit specific protein interactions makes it a valuable tool in cancer research and therapeutic development.
Protein Kinase Inhibition
Research indicates that compounds similar to Fmoc-Thr(t-Bu) can inhibit several protein tyrosine kinases (PTKs), which play crucial roles in cancer progression. For instance, studies have demonstrated that modifications of the Fmoc group can enhance selectivity towards specific kinases such as Src family kinases and EGFR (Epidermal Growth Factor Receptor) .
Case Studies
- Inhibition of Src Family Kinases : A study explored the effects of Fmoc-modified amino acids on Src family kinases. The results indicated that specific derivatives could effectively reduce autophosphorylation at critical tyrosine residues, thereby inhibiting kinase activity and affecting downstream signaling pathways involved in tumorigenesis .
- Targeting EGFR : Another investigation focused on the interaction of Fmoc derivatives with EGFR. The findings suggested that these compounds could block receptor activation, leading to decreased cell proliferation in cancer cell lines .
- Cellular Assays : In cellular assays, Fmoc-Thr(t-Bu) demonstrated significant effects on cell viability and apoptosis induction in various cancer models. The compound's ability to modulate signaling pathways related to cell survival highlights its potential as a therapeutic agent .
Safety and Toxicity
While Fmoc-Thr(t-Bu) is generally considered safe for research applications, it is classified as an irritant. Proper handling procedures should be followed to minimize exposure risks during synthesis and experimentation .
Q & A
Q. Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention.
- Skin contact : Wash with soap/water for 15 min .
Advanced: How can researchers resolve low yields during TBDMS deprotection?
Answer:
Common issues and solutions:
- Incomplete cleavage : Use fresh TBAF (1.0 M in THF) and extend reaction time to 2–4 hr.
- Side reactions : Add 10% H₂O to TBAF to moderate reactivity.
- Alternative reagents : HF·pyridine (0°C, 30 min) for sterically hindered silyl groups .
Q. Optimized Protocol :
Dissolve peptide in anhydrous THF.
Add 1.2 eq. TBAF and 10% H₂O.
Stir at 25°C for 3 hr.
Purify via RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Basic: What is the compound’s stability in solution, and how should it be stored?
Answer:
- In solution : Stable in anhydrous DMF or DCM for 24 hr at 25°C. Degrades in protic solvents (e.g., MeOH) due to silyl ether hydrolysis.
- Solid state : Store at –20°C under argon; shelf life >1 year .
Degradation Kinetics (DMF, 25°C):
| Time (hr) | % Purity (HPLC) |
|---|---|
| 0 | 99.5 |
| 24 | 98.1 |
| 48 | 95.3 |
Advanced: How does this derivative compare to other hydroxyl-protected threonine analogs in peptide synthesis?
Answer:
| Protecting Group | Deprotection Condition | Compatibility with Fmoc SPPS | Side Reactions |
|---|---|---|---|
| TBDMS | TBAF/HF | High | Rare |
| Trt (Trityl) | 1% TFA in DCM | Moderate | Cation scavenging required |
| Bn (Benzyl) | H₂/Pd-C | Low (incompatible with Fmoc) | Hydrogenolysis side products |
TBDMS offers superior orthogonality and stability, making it preferred for long syntheses .
Basic: What purification methods are recommended for this compound post-synthesis?
Answer:
- Flash Chromatography : Use silica gel with EtOAc/hexane (3:7) for Rf = 0.3–0.4 .
- Recrystallization : Dissolve in hot EtOAc, cool to –20°C for 12 hr (yield: 70–85%).
- HPLC : For analytical validation, use a C18 column with 0.1% TFA in H₂O/MeCN gradient .
Advanced: How can researchers mitigate racemization during coupling of this sterically hindered derivative?
Answer:
- Low-temperature coupling : Perform reactions at 0–4°C.
- Additives : Use 6-Cl-HOBt or Oxyma Pure (2–4 eq.) to suppress racemization.
- Ultrasonication : 20 min pre-activation under ultrasound improves solubility and coupling efficiency (85% vs. 65% without) .
Racemization Data (HPLC):
| Condition | % D-isomer |
|---|---|
| Room temperature, DIC | 8.2% |
| 0°C, Oxyma Pure/DIC | 1.5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
